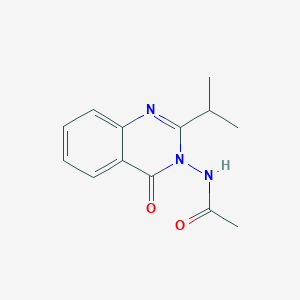
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a type of quinazolinone derivative that possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, cell growth, and viral replication. For instance, it has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. Moreover, it has been found to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone in lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of novel therapeutics. Moreover, it has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising anti-cancer agent. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Orientations Futures
There are several future directions for the research on 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone. One of the potential directions is the development of novel derivatives of this compound with improved solubility and bioavailability. Moreover, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets and signaling pathways. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer and viral infections, needs to be explored further in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone involves a multi-step process that includes the condensation of anthranilic acid with isopropylamine, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by cyclization of the intermediate compound with phosphorus oxychloride. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to possess anti-viral activity against the influenza virus and herpes simplex virus.
Propriétés
Numéro CAS |
144522-58-7 |
|---|---|
Nom du produit |
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone |
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)12-14-11-7-5-4-6-10(11)13(18)16(12)15-9(3)17/h4-8H,1-3H3,(H,15,17) |
Clé InChI |
IABUZCGOUHAHQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
SMILES canonique |
CC(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
Pictogrammes |
Acute Toxic |
Synonymes |
3-ACETYLAMINO-2-ISOPROPYL-4(3H)-QUINAZO& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




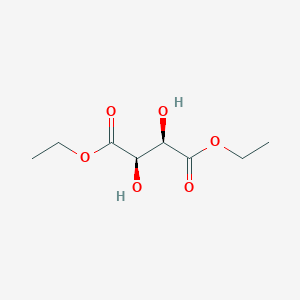
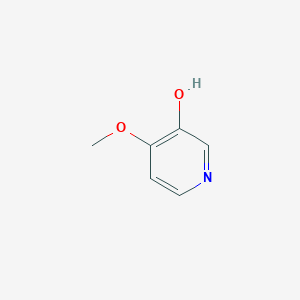
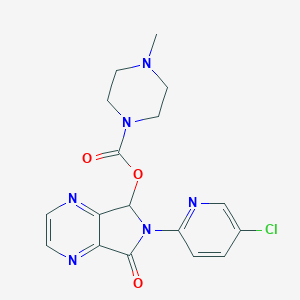
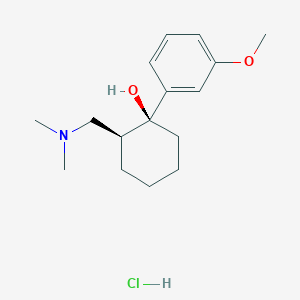
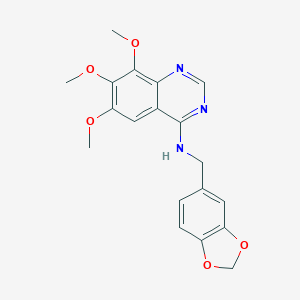
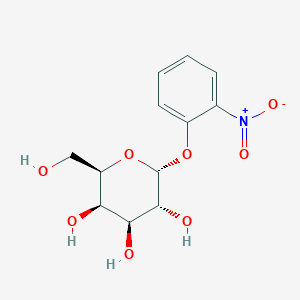
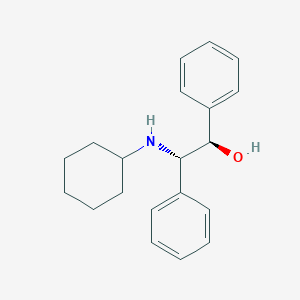
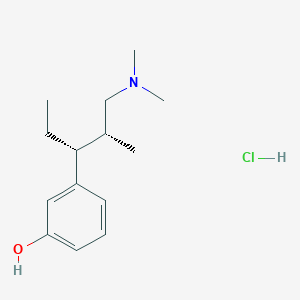

![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
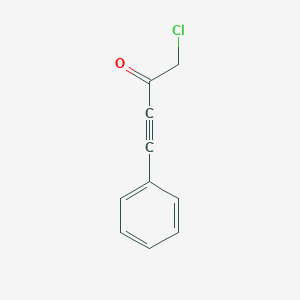
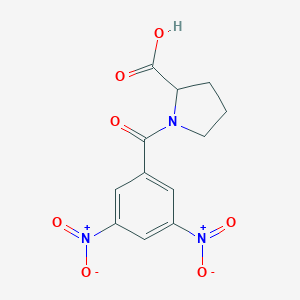
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)